5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHTXKIEQCJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinases (PI3Kα) . PI3Kα plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research.
Mode of Action
The compound interacts with PI3Kα and exhibits promising inhibitory activities. It binds to the active site of the enzyme, thereby preventing it from performing its function. This results in the inhibition of the downstream signaling pathways that are crucial for the survival and proliferation of cancer cells.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PI3Kα, the compound disrupts this pathway, leading to reduced cell proliferation and survival.
Result of Action
The compound’s action results in significant anti-proliferative effects in various human cancer cell lines, particularly those with activation of the PI3K pathway. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
The compound 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, which has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, providing insights into its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of thiazolo[4,5-d]pyridazine derivatives typically involves multi-step chemical reactions that include cyclization processes. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, derivatives with similar thiazolo structures have demonstrated significant anticancer activity in various cell lines, indicating the importance of specific substituents on the thiazole ring for enhancing biological efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo derivatives. For example, compounds structurally related to This compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The National Cancer Institute's screening program has identified several thiazolo compounds as having significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) .
| Compound Name | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | MCF-7 | 0.15 | High |
| 7-Chloro-3-phenyl-thiazolo[4,5-d]pyrimidine | DU145 | 0.05 | Very High |
| 3-(4-Fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 | 0.10 | High |
The proposed mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that these compounds may interact with topoisomerases or affect DNA replication processes, leading to increased cell death in neoplastic cells .
Antimicrobial Activity
In addition to anticancer properties, thiazolo derivatives have demonstrated antibacterial activity against a range of pathogens. For instance, some compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range . The introduction of fluorine substituents has been correlated with enhanced antimicrobial potency.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.01 | High |
| Escherichia coli | 0.05 | Moderate |
| Streptococcus pneumoniae | 0.03 | High |
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural features:
- Fluorobenzyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Thiazole Core : Essential for interaction with biological targets such as enzymes and receptors.
- Methyl Substituent : May influence the electronic properties and steric hindrance affecting binding affinity.
Research indicates that modifications to these groups can significantly alter the biological activity and selectivity of the compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazolo derivatives in vivo:
- Xenograft Models : In animal models bearing human tumor xenografts, compounds similar to This compound showed reduced tumor growth rates compared to controls.
- Combination Therapy : Some studies explored the synergistic effects when combined with traditional chemotherapeutics, suggesting enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazolo[4,5-d]Pyridazin-4(5H)-One Family
Key Observations:
N5 Position: The 3-fluorobenzyl group introduces electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogs (e.g., phenethyl in ) . C7 Position: Phenyl groups are common across active analogs; substitution with ethylphenyl () or furyl () modulates lipophilicity and activity .
Biological Activity Trends: Analogs with pyrrolidinyl at C2 () show notable analgesic effects in vivo (e.g., 77% yield compound 10а in reduced writhing in mice) . Dual COX-2/5-LOX inhibitors in the isoxazolo[4,5-d]pyridazin-4(5H)-one family () highlight the scaffold’s versatility for anti-inflammatory activity, though thiazolo derivatives are less explored in this context .
Crystallographic and Physicochemical Properties :
- The planar fused-ring system () is conserved across derivatives, facilitating π-π stacking in enzyme binding pockets. Hydrogen bonding (e.g., N–H⋯O interactions in ) may enhance crystal packing and stability .
Comparison with Isoxazolo[4,5-d]Pyridazin-4(5H)-One Derivatives
Table 2: Cross-Class Activity Comparison
Key Insights:
- Isoxazolo derivatives exhibit superior dual COX-2/5-LOX inhibition (), while thiazolo analogs (including the target compound) are more explored for analgesic activity .
- The 3-fluorobenzyl group in the target compound may bridge these activities by balancing lipophilicity (for membrane penetration) and electronic effects (for enzyme interaction).
Q & A
What are the established synthetic routes for 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, and what reaction conditions optimize yield and purity?
Answer (Methodological):
The synthesis typically involves multi-step routes starting with cyclization of precursors to form the thiazolo[4,5-d]pyridazine core. Key steps include:
- Core formation : Cyclization of substituted pyridazine intermediates with thiazole precursors under reflux conditions (e.g., glacial acetic acid, anhydrous sodium acetate) .
- Functionalization : Introduction of the 3-fluorobenzyl group via alkylation or nucleophilic substitution. Reaction monitoring via TLC (20% ethyl acetate/n-hexane) ensures intermediate purity .
- Purification : Recrystallization in ethanol or chromatography (silica gel, gradient elution) improves final compound purity. Yield optimization requires precise temperature control (70–90°C) and solvent selection (e.g., DMF for solubility) .
How can researchers structurally characterize this compound and confirm its purity?
Answer (Methodological):
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, pyridazine ring carbons at δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 406.12) .
What advanced strategies can be used to design derivatives for enhanced biological activity?
Answer (Methodological):
- Structure-Activity Relationship (SAR) Studies :
- Substituent variation : Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., Cl) or bulky groups to alter target binding .
- Heterocycle modification : Introduce morpholine or pyrrolidine moieties (e.g., at position 2) to improve solubility and pharmacokinetics .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding sites). Molecular dynamics (MD) simulations assess stability of ligand-target complexes .
How should researchers address contradictions in reported biological activity data across studies?
Answer (Methodological):
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) to minimize variability .
- Dose-Response Validation : Perform IC50/EC50 measurements in triplicate with statistical analysis (e.g., ANOVA) to confirm reproducibility .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 values) and adjust for assay conditions (e.g., serum concentration differences) .
What analytical techniques are critical for monitoring reaction progress and intermediate stability?
Answer (Methodological):
- Thin-Layer Chromatography (TLC) : Tracks reaction completion (e.g., silica gel plates, UV visualization at 254 nm) .
- In-situ FTIR : Monitors carbonyl group formation (C=O stretch at ~1700 cm⁻¹) during cyclization .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis identify labile intermediates (e.g., ester hydrolysis in humid conditions) .
How can researchers elucidate the mechanism of action for this compound in oncology applications?
Answer (Methodological):
- Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Pathway Analysis : RNA sequencing (RNA-seq) of treated cancer cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., CDK or JAK kinases) .
What experimental designs are recommended for assessing synergistic effects with other therapeutics?
Answer (Methodological):
- Combination Index (CI) Analysis : Use the Chou-Talalay method. Treat cells with serial dilutions of the compound and a co-therapeutic (e.g., cisplatin). Calculate CI values via CompuSyn software (CI < 1 indicates synergy) .
- Isobologram Plots : Visualize additive/synergistic interactions at fixed effect levels (e.g., IC50) .
How can researchers resolve discrepancies in solubility data reported for this compound?
Answer (Methodological):
- Standardized Solubility Protocols : Use the shake-flask method (24 h equilibrium in PBS pH 7.4, 37°C) with HPLC quantification .
- Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based formulations to improve aqueous solubility for in vivo studies .
What are the key considerations for scaling up synthesis while maintaining reproducibility?
Answer (Methodological):
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical parameters (e.g., reaction temperature, pH) during scale-up .
- Design of Experiments (DoE) : Use factorial designs (e.g., 2k) to optimize variables (e.g., reagent stoichiometry, mixing speed) .
How can metabolite identification studies be conducted to evaluate pharmacokinetic properties?
Answer (Methodological):
- In vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways using MS/MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
